5-(2-Methoxyphenyl)pentanoic acid CAS 54130-93-7 properties
5-(2-Methoxyphenyl)pentanoic acid CAS 54130-93-7 properties
The following technical guide provides an in-depth analysis of 5-(2-Methoxyphenyl)pentanoic acid (CAS 54130-93-7). This monograph is structured for researchers in medicinal chemistry and process development, focusing on high-fidelity synthesis, pharmacological utility, and physicochemical properties.
CAS: 54130-93-7 | Molecular Formula: C₁₂H₁₆O₃ | Molecular Weight: 208.25 g/mol
Executive Summary & Chemical Identity
5-(2-Methoxyphenyl)pentanoic acid is a functionalized aryl-alkanoic acid serving as a critical "linker-cap" scaffold in drug discovery. Structurally, it consists of a lipophilic pentanoic acid tail attached to an ortho-substituted anisole ring.
Unlike its para-substituted analogs (often used in liquid crystals or simple surfactants), the ortho-methoxy motif confers specific steric and electronic properties, making this compound a privileged intermediate for:
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HDAC Inhibitors: Serving as the "Cap" and "Linker" moiety when coupled with zinc-binding groups (hydroxamic acids).
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Benzo-fused Macrocycles: A precursor for intramolecular Friedel-Crafts cyclizations to generate suberone-type scaffolds.
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PPAR Agonists: Sharing structural homology with fibrate class drugs (e.g., Gemfibrozil analogs), modulating lipid metabolism.
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Confidence |
| Appearance | White to off-white crystalline solid or viscous oil | High |
| Boiling Point | 360.5 ± 22.0 °C at 760 mmHg | Predicted |
| Melting Point | 45–55 °C (Low-melting solid) | Predicted |
| Density | 1.1 ± 0.1 g/cm³ | Predicted |
| pKa (Acid) | 4.76 ± 0.10 | High (Carboxyl) |
| LogP | 2.85 | High |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water | High |
| Flash Point | 133.0 ± 12.3 °C | Predicted |
High-Fidelity Synthesis Protocols
Achieving the ortho-substitution pattern (2-methoxy) is synthetically challenging due to the directing effects of the methoxy group, which typically favors para-substitution in standard Friedel-Crafts reactions. Therefore, Directed Olefination (Wittig) or Transition-Metal Catalysis (Heck) are the superior methodologies for regiochemical purity.
Method A: The Wittig Olefination Route (High Regiospecificity)
This route guarantees the ortho position by starting with 2-methoxybenzaldehyde.
Reaction Scheme (Logic Flow)
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Ylide Formation: Activation of (3-carboxypropyl)triphenylphosphonium bromide.
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Wittig Condensation: Reaction with 2-methoxybenzaldehyde to form the alkene.
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Hydrogenation: Saturation of the double bond to yield the final saturated acid.
Figure 1: Regiospecific synthesis via Wittig Olefination to avoid para-isomer contamination.
Detailed Protocol
Step 1: Wittig Condensation
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Preparation: In a flame-dried 500 mL round-bottom flask under Argon, suspend (3-carboxypropyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF (10 mL/g).
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Base Addition: Cool to 0°C. Add NaHMDS (2.2 equiv) dropwise. The solution will turn deep orange (ylide formation). Stir for 1 hour.
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Aldehyde Addition: Cool to -78°C. Add 2-methoxybenzaldehyde (1.0 equiv) dropwise in THF.
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Warming: Allow the mixture to warm to room temperature (RT) overnight.
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Workup: Quench with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: The intermediate (alkene acid) is purified via flash chromatography (Hexane:EtOAc 80:20 + 1% AcOH).
Step 2: Hydrogenation
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Dissolve the alkene intermediate in Methanol (0.1 M concentration).
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Add 10 wt% Pd/C catalyst (10% by mass of substrate).
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Stir under a Hydrogen balloon (1 atm) for 4-6 hours at RT.
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Filtration: Filter through a Celite pad to remove Pd/C.
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Isolation: Evaporate solvent to yield 5-(2-methoxyphenyl)pentanoic acid. Yield is typically >90% for this step.
Method B: The Heck Coupling Route (Scalable)
For larger scales (>100g), the Heck reaction using 2-iodoanisole and 4-pentenoic acid (or ester) is preferred due to atom economy.
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Coupling: 2-Iodoanisole + Methyl 4-pentenoate + Pd(OAc)₂ + P(o-tol)₃ + Et₃N
Methyl 5-(2-methoxyphenyl)pent-4-enoate. -
Reduction/Hydrolysis: Simultaneous hydrogenation of the alkene and saponification of the ester.
Applications in Drug Discovery
The 5-(2-methoxyphenyl)pentanoic acid scaffold is not merely a passive linker; it actively dictates the pharmacokinetic profile of the resulting pharmacophore.
Histone Deacetylase (HDAC) Inhibition
In the design of HDAC inhibitors (HDACi), this molecule serves as a "Cap-Linker" unit.
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Mechanism: The carboxylic acid can be converted to a Hydroxamic Acid (CONHOH).
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Binding: The hydroxamic acid chelates the Zinc ion (
) in the HDAC catalytic pocket. -
Selectivity: The 2-methoxy group on the phenyl ring sits at the rim of the enzyme tunnel, providing isoform selectivity (e.g., HDAC8 vs. HDAC1) via steric clash or van der Waals interactions.
Figure 2: Pharmacophore mapping of the molecule within an HDAC inhibitor context.
Metabolic Probe (Mitochondrial Beta-Oxidation)
Phenyl-substituted fatty acids are classic probes for metabolic studies.
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Beta-Oxidation Blocking: The presence of the phenyl ring prevents complete degradation in the mitochondria, often trapping metabolic intermediates.
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Use Case: This specific chain length (C5) allows for exactly two cycles of beta-oxidation, leaving a benzoyl-CoA derivative (or related metabolite) that can be detected via Mass Spectrometry to assess mitochondrial health.
Safety & Handling (SDS Summary)
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GHS Classification:
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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STOT-SE (Category 3, Respiratory)
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Handling: Use standard PPE (Gloves, Goggles). Avoid dust formation.
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Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed to prevent moisture absorption.
References
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HDAC Inhibitor Design: Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. ResearchGate. (2021).
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Synthesis (Wittig/Heck Principles): Organic Syntheses, Coll. Vol. 9, p. 559 (1998). (General protocol for aryl-alkenoic acids).
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Related Lipid Modulators (Gemfibrozil Analogues): Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1][2][3][4] US Patent 4665226A.[2]
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Chemical Data: PubChem Compound Summary for 5-methoxypentanoic Acid derivatives. National Library of Medicine.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 3. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 4. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
